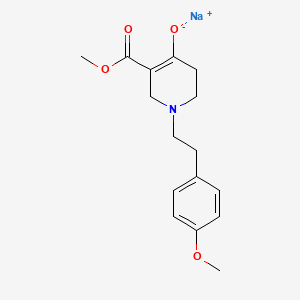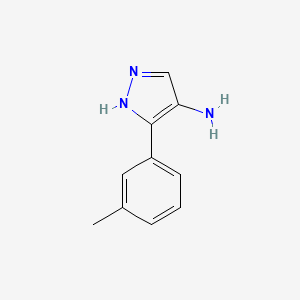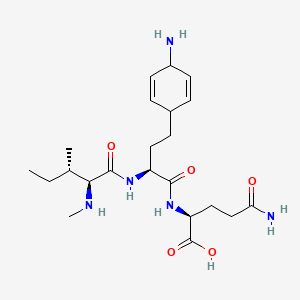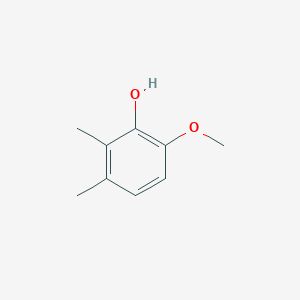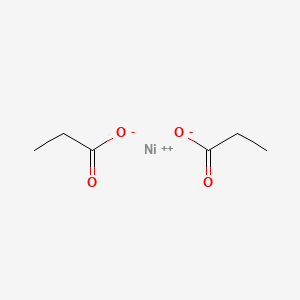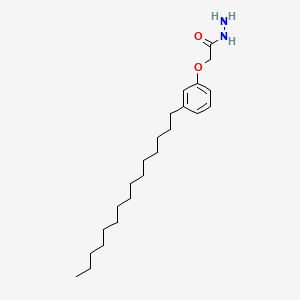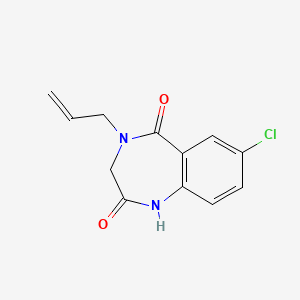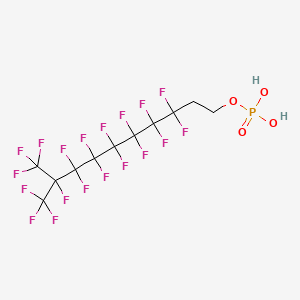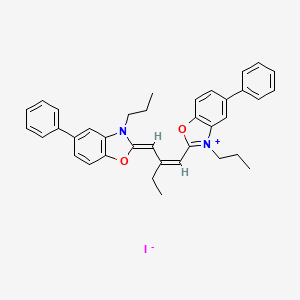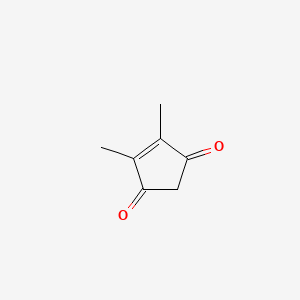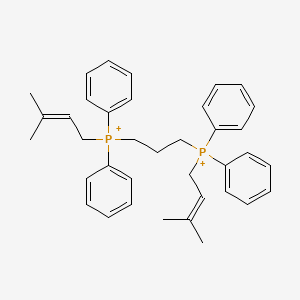
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane is a complex organophosphorus compound. It is characterized by the presence of multiple phosphoranyl groups and a butenyl chain, making it a unique molecule in the field of organophosphorus chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane typically involves the reaction of diphenylphosphine with 3-methyl-2-butenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the butenyl groups under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoranyl compounds.
科学研究应用
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane involves its interaction with molecular targets such as enzymes and receptors. The phosphoranyl groups can form stable complexes with metal ions, influencing various biochemical pathways. The butenyl chains may also interact with hydrophobic regions of proteins, affecting their function.
相似化合物的比较
Similar Compounds
(3-Methyl-2-butenyl)triphenylstannane: Similar in structure but contains a tin atom instead of phosphorus.
(3-Methyl-2-butenyl)guanidine sulfate: Contains a guanidine group instead of phosphoranyl groups.
Uniqueness
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane is unique due to its multiple phosphoranyl groups and the presence of butenyl chains, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
81194-91-4 |
|---|---|
分子式 |
C37H44P2+2 |
分子量 |
550.7 g/mol |
IUPAC 名称 |
3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium |
InChI |
InChI=1S/C37H44P2/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37/h5-16,18-27H,17,28-31H2,1-4H3/q+2 |
InChI 键 |
RNDLULDSMHIYDR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


